molecular formula C28H33F2N7O2S B1164128 GM3-β-N-Acetyl-spacer1-NH2

GM3-β-N-Acetyl-spacer1-NH2

Cat. No.: B1164128
Attention: For research use only. Not for human or veterinary use.
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Description

GM3-β-N-Acetyl-spacer1-NH2 is a synthetic glycan derivative derived from the GM3 ganglioside, a monosialylated glycosphingolipid involved in cellular recognition and signaling. The compound features a 3'-sialyllactose core modified with an N-acetyl group, a short polyethylene glycol (PEG)-based spacer (spacer1), and a terminal amine (-NH2) group. Its structure is designated as 3'-Sialyllactose-NAc-CH2-(1.4-Tz)-(CH2)2-EG3-NH2 (Sodium salt) in commercial catalogs . This design enables applications in glycobiology research, particularly in conjugation assays (e.g., immobilization onto amine-reactive surfaces) and glycan-lectin interaction studies.

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

Neu5Acα2-3Galβ1-4Glcβ-N-Acetyl-spacer1-NH2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Spacer Length : Shorter spacers (e.g., spacer1) minimize steric hindrance in surface immobilization, while longer spacers (e.g., spacer3) enhance accessibility for binding partners .
  • Functional Groups : Terminal amines enable covalent coupling, biotin supports affinity-based assays, and propargyl groups facilitate bioorthogonal chemistry .
  • Commercial Availability : Both Elicityl and Xi'an Qiyue offer derivatives with biotin spacers, indicating demand for modular glycan tools .

Comparison with Ganglioside Derivatives from Other Subclasses

This compound is distinct from derivatives of GD3 and GD1a gangliosides, which exhibit structural and functional differences:

Compound Name (Product Code) Ganglioside Subclass Key Structural Feature Applications Source
GD3-β-N-Acetyl-spacer3-Biotin (GLY091) GD3 (disialylated) Two sialic acid residues Cancer biomarker studies Elicityl
GD1a-β-N-Acetyl-sp1-NH2 (QY-GD1a-NAc-sp1-NH2) GD1a (tetrasialylated) Four-sugar core with complex branching Neurological disease research Xi'an Qiyue

Key Observations:

  • Sialylation Level : GD3 and GD1a contain additional sialic acid residues, which enhance their roles in cell adhesion and immune evasion .
  • Binding Specificity : GM3 derivatives primarily bind Siglec family lectins, while GD3/GD1a interact with complementary receptors (e.g., CD22, myelin-associated glycoprotein) .

Research and Industrial Relevance

  • Bioconjugation : this compound’s amine terminus is critical for glycan microarray fabrication, enabling high-throughput screening of lectins or antibodies .
  • Therapeutic Development : Biotinylated GM3 derivatives (e.g., spacer3-Biotin) are used in vaccine development to study ganglioside-antibody interactions .
  • Safety Considerations : While specific SDS data for this compound is unavailable, handling guidelines for similar glycosides recommend avoiding inhalation and using PPE .

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